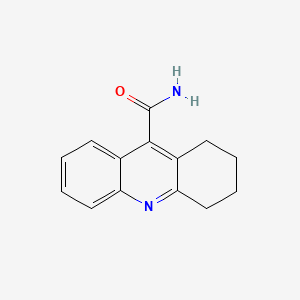

1,2,3,4-Tetrahydroacridine-9-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroacridine-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-14(17)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGYLXFQIZWHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366250 | |

| Record name | 1,2,3,4-Tetrahydroacridine-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42878-53-5 | |

| Record name | 1,2,3,4-Tetrahydroacridine-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 1,2,3,4-Tetrahydroacridine-9-carboxamide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2,3,4-Tetrahydroacridine-9-carboxamide belongs to a class of compounds derived from Tacrine (9-amino-1,2,3,4-tetrahydroacridine), the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1][2][3] While research on the specific 9-carboxamide derivative is less extensive than on its parent compound, its mechanism of action is primarily understood through the lens of Tacrine and related analogs. The core mechanism is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][4][5] By inhibiting these enzymes, these compounds increase acetylcholine levels in the brain, enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[5][6] Beyond cholinesterase inhibition, this class of compounds exhibits a multi-target profile, interacting with various other neuronal targets that may contribute to their overall therapeutic potential and side-effect profile. This guide provides a detailed exploration of these mechanisms, the structure-activity relationships that govern them, and the experimental methodologies used for their elucidation.

The Foundational Role of Tacrine and the Cholinergic System

The primary therapeutic rationale for the development of 1,2,3,4-tetrahydroacridine derivatives stems from the "cholinergic hypothesis" of Alzheimer's disease. This hypothesis posits that a deficit in cholinergic neurotransmission significantly contributes to the cognitive decline observed in patients. Tacrine was the first drug to clinically validate this hypothesis.[3]

Tacrine and its derivatives are structurally suited to interact with cholinesterases. Tacrine itself is a non-selective inhibitor, meaning it targets both AChE and BChE.[2] In fact, it is approximately three times more effective at inhibiting BChE than AChE.[4] The planar acridine ring system is a key structural feature that allows these molecules to bind within the active site of the enzyme.[4]

Primary Mechanism: Dual Inhibition of Cholinesterases

The principal mechanism of action for the 1,2,3,4-tetrahydroacridine scaffold is the reversible, non-competitive inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4] This dual inhibition leads to an elevation of acetylcholine in synaptic clefts, thereby compensating for the loss of cholinergic neurons and enhancing cognitive function.[5][6]

Molecular Interaction with Cholinesterase Active Sites

Docking studies reveal that the tetrahydroacridine core binds within the active site gorge of the cholinesterase enzyme.[7][8] Key interactions include:

-

π-π Stacking: The aromatic acridine ring forms π-π stacking interactions with aromatic residues in the active site, such as Tryptophan (Trp86) and Tyrosine (Tyr337).[8]

-

Cation-π Interactions: The protonated nitrogen in the acridine ring can form cation-π interactions with the same aromatic residues.[8]

-

Hydrogen Bonding: Substituents at the 9-position, such as the amino group in Tacrine or the carboxamide group in the title compound, can form hydrogen bonds with residues like Serine (Ser125) or Tyrosine (Tyr124).[8]

The substitution of the 9-amino group with a 9-carboxamide moiety is a critical modification. While direct comparative data is limited, structure-activity relationship (SAR) studies on 9-substituted tacrine analogs suggest that the nature of this substituent significantly influences binding affinity and selectivity.[9] The carboxamide group, with its hydrogen bond donor and acceptor capabilities, can potentially form different or stronger interactions within the active site compared to the primary amine of Tacrine.

Impact of Structural Modifications

The development of Tacrine analogs has been a major focus of research to improve efficacy and reduce the hepatotoxicity associated with the parent drug.[3][6][10] Modifications at various positions on the tetrahydroacridine scaffold have yielded important SAR insights:

-

Position 9 Substitutions: Altering the group at the 9-amino function is a common strategy to modulate activity.[9]

-

Ring C Modifications: Substitutions on the carbocyclic ring can enhance potency. For instance, expanding the six-membered ring to a seven-membered ring (cycloheptyl) increased efficacy against both AChE and BChE.[4]

-

Dimerization: Linking two tacrine molecules with a spacer has been shown to produce compounds with significantly more potent inhibitory activity than the monomeric form.[11][12]

Secondary and Multi-Target Mechanisms

Beyond cholinesterase inhibition, Tacrine and its derivatives interact with a range of other biological targets, which may contribute to their neuroprotective effects or side-effect profiles.[2][4]

Modulation of Monoaminergic Systems

Tacrine has been shown to inhibit the uptake of monoamines such as noradrenaline (NA), dopamine (DA), and serotonin (5-HT), with IC50 values in the low micromolar range.[13] This action appears to be at the level of monoaminergic storage granules rather than the axonal membrane transporter.[13] This could contribute to the overall therapeutic effect by modulating multiple neurotransmitter systems implicated in neurological disorders.[4]

Ion Channel Blockade

Tacrine is a potent blocker of cardiac potassium channels, an effect that contributes to the prolongation of the cardiac action potential.[14] It also affects sodium channels and phosphorylation processes.[4] These off-target effects on ion channels are important considerations in drug development due to potential cardiotoxicity.

Other Potential Neuroprotective Actions

Research into multifunctional Tacrine analogs has revealed other potentially beneficial activities:

-

Aβ Aggregation Inhibition: Certain Tacrine hybrids have been shown to inhibit the self-aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[15]

-

Anticancer Activity: Some 9-aminoacridine-4-carboxamide derivatives have demonstrated anticancer properties.[16] Additionally, Tacrine itself has been found to act as an inhibitor of topoisomerases and DNA transcription.[6]

Experimental Elucidation of Mechanism

A combination of in vitro enzymatic assays, in silico modeling, and cell-based assays are employed to characterize the mechanism of action of 1,2,3,4-tetrahydroacridine derivatives.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This is the standard method for quantifying AChE and BChE inhibitory activity.

Protocol:

-

Reagent Preparation:

-

Phosphate Buffer (pH 8.0)

-

Substrate solution: Acetylthiocholine iodide (ATCI) for AChE or Butyrylthiocholine iodide (BTCI) for BChE.

-

Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Enzyme solution: Purified AChE (from electric eel) or BChE (from equine serum).

-

Test compound solutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, test compound solution, and enzyme solution.

-

Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution (ATCI or BTCI) and DTNB.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Plot the percentage inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme) from the resulting dose-response curve.

-

In Silico Docking and Molecular Dynamics

Computational methods are invaluable for visualizing and predicting the binding interactions of these inhibitors with their target enzymes.

Workflow:

-

Protein Preparation: Obtain the 3D crystal structure of the target enzyme (e.g., human AChE) from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of the 1,2,3,4-tetrahydroacridine-9-carboxamide derivative and optimize its geometry.

-

Molecular Docking: Use docking software (e.g., AutoDock, Glide) to predict the binding pose of the ligand within the enzyme's active site. The software scores different poses based on binding energy.[8]

-

Analysis: Analyze the best-scoring poses to identify key interactions like hydrogen bonds and π-π stacking.[8]

-

Molecular Dynamics (MD) Simulation: Perform MD simulations to assess the stability of the predicted ligand-protein complex over time.[8]

Visualizations

Signaling Pathway: Cholinergic Synapse Inhibition

Caption: Inhibition of AChE in the synaptic cleft increases acetylcholine availability.

Experimental Workflow: Mechanism of Action Elucidation

Caption: A streamlined workflow for characterizing novel Tacrine derivatives.

Conclusion and Future Directions

1,2,3,4-Tetrahydroacridine-9-carboxamide and its analogs remain a cornerstone in the development of therapies for neurodegenerative diseases, primarily through their action as cholinesterase inhibitors. The core mechanism involves blocking the enzymatic degradation of acetylcholine, thereby enhancing cholinergic neurotransmission. However, the expanding understanding of their interactions with other neuronal targets, such as monoamine transporters and ion channels, highlights a multi-target profile that could be harnessed for broader therapeutic benefit.

Future research should focus on synthesizing derivatives with improved selectivity for AChE over BChE and minimizing off-target effects, particularly those related to hepatotoxicity and cardiotoxicity.[3] A comprehensive approach that combines rational drug design, in silico prediction, and robust in vitro and in vivo testing will be crucial in developing next-generation tetrahydroacridine-based therapeutics with superior efficacy and safety profiles.

References

-

Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. (2022). PubMed Central. [Link]

-

Synthesis of derivatives of 9-amino-1,2,3,4-tetrahydroacridine. (2001). ResearchGate. [Link]

-

SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. (2000). PubMed. [Link]

-

Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. (2024). National Institutes of Health. [Link]

-

9-Amino-1,2,3,4-tetrahydroacridine (THA) is a potent blocker of cardiac potassium channels. (1990). PubMed. [Link]

-

Novel tacrine derivatives exhibiting improved acetylcholinesterase inhibition: Design, synthesis and biological evaluation. (2017). PubMed. [Link]

-

Tacrine. (2005). PubChem, National Institutes of Health. [Link]

-

Synthesis of 1,2,3,4-tetrahydroacridine based 1,2,3-triazole derivatives and their biological evaluation as dual cholinesterase and α-glucosidase inhibitors. (2016). Royal Society of Chemistry. [Link]

-

Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors. (2025). Royal Society of Chemistry. [Link]

-

A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in. Semantic Scholar. [Link]

-

What is the mechanism of Tacrine Hydrochloride?. (2024). Patsnap Synapse. [Link]

-

Synthesis of Tacrine Analogues and Their Structure-Activity Relationships. (2000). ResearchGate. [Link]

-

A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions. (2024). MDPI. [Link]

-

Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. (2018). Arabian Journal of Chemistry. [Link]

-

Exploring Structure-Activity Relationship in Tacrine-Squaramide Derivatives as Potent Cholinesterase Inhibitors. (2020). MDPI. [Link]

-

Multitarget compounds bearing tacrine- and donepezil-like structural and functional motifs for the potential treatment of Alzheimer's disease. (2015). Usiena air - Unisi. [Link]

-

9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics. (1991). PubMed. [Link]

-

Therapeutic Potential of Multifunctional Tacrine Analogues. (2017). PubMed Central. [Link]

-

Design, synthesis and evaluation of OA-tacrine hybrids as cholinesterase inhibitors with low neurotoxicity and hepatotoxicity against Alzheimer's disease. (2022). Taylor & Francis Online. [Link]

-

Further analysis of the neuropharmacological profile of 9-amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease. (1989). PubMed. [Link]

Sources

- 1. Tacrine | C13H14N2 | CID 1935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. Novel tacrine derivatives exhibiting improved acetylcholinesterase inhibition: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 1,2,3,4-tetrahydroacridine based 1,2,3-triazole derivatives and their biological evaluation as dual cholinesterase and α-glucosidase inhi ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02221E [pubs.rsc.org]

- 12. usiena-air.unisi.it [usiena-air.unisi.it]

- 13. Further analysis of the neuropharmacological profile of 9-amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 9-Amino-1,2,3,4-tetrahydroacridine (THA) is a potent blocker of cardiac potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Therapeutic Potential of Multifunctional Tacrine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

Biological activity of 1,2,3,4-Tetrahydroacridine-9-carboxamide derivatives

An In-Depth Technical Guide to the Biological Activity of 1,2,3,4-Tetrahydroacridine-9-carboxamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Building on a Pioneering Scaffold

The story of 1,2,3,4-tetrahydroacridine derivatives is intrinsically linked to the history of Alzheimer's disease (AD) therapeutics. The parent compound, 9-amino-1,2,3,4-tetrahydroacridine, widely known as tacrine, was the first acetylcholinesterase (AChE) inhibitor approved by the FDA for the treatment of cognitive symptoms in AD.[1][2] While a landmark achievement, tacrine's clinical use was significantly hampered by issues of hepatotoxicity, leading to its eventual withdrawal from the market.[2]

This clinical setback, however, did not diminish the therapeutic potential of the tetrahydroacridine scaffold. Instead, it catalyzed a new wave of research focused on modifying the core structure to enhance efficacy, improve the safety profile, and introduce novel, multi-target functionalities. Among the most promising of these modifications are the 1,2,3,4-tetrahydroacridine-9-carboxamide derivatives. By replacing the 9-amino group with a carboxamide linkage, researchers can introduce a wide array of substituents, allowing for fine-tuning of the molecule's physicochemical properties and biological interactions. This guide provides a technical overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and experimental evaluation of these important derivatives.

The Cholinergic Hypothesis and Key Molecular Targets

The primary rationale for developing tetrahydroacridine derivatives is rooted in the cholinergic hypothesis of Alzheimer's disease. This hypothesis posits that the cognitive decline seen in AD patients is partly due to a deficiency in the neurotransmitter acetylcholine (ACh) in key regions of the brain.[2] ACh is crucial for memory and learning, and its concentration in the synaptic cleft is regulated by the enzyme acetylcholinesterase (AChE), which rapidly hydrolyzes it.[2]

-

Acetylcholinesterase (AChE): The primary target for tacrine and its derivatives. By inhibiting AChE, these compounds increase the concentration and duration of action of ACh in the synapse, thereby enhancing cholinergic neurotransmission and improving cognitive function.[2]

-

Butyrylcholinesterase (BChE): While AChE is the dominant cholinesterase in the healthy brain, BChE activity increases significantly in the AD brain. BChE also hydrolyzes ACh, and its inhibition is now considered a valuable complementary therapeutic strategy.[1][3] Many tetrahydroacridine derivatives show inhibitory activity against both enzymes.

Synthetic Strategies: Crafting the Derivatives

The synthesis of 1,2,3,4-tetrahydroacridine-9-carboxamide derivatives typically begins with the construction of the core heterocyclic system. A common and effective method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with cyclohexanone to yield 1,2,3,4-tetrahydroacridine-9-carboxylic acid.[4]

This carboxylic acid intermediate is the key building block. The general synthetic workflow proceeds as follows:

-

Activation of the Carboxylic Acid: The 1,2,3,4-tetrahydroacridine-9-carboxylic acid is converted into a more reactive species, typically an acid chloride. This is often achieved by reacting it with an agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions.[4]

-

Amide Bond Formation: The resulting acid chloride is then reacted with a selected primary or secondary amine. This nucleophilic acyl substitution reaction forms the desired carboxamide bond, yielding the final derivative. The diversity of commercially available amines allows for the creation of large libraries of compounds for biological screening.

Mechanism of Action and Structure-Activity Relationships (SAR)

The biological activity of these derivatives is profoundly influenced by their chemical structure. The core tetrahydroacridine moiety is essential for binding to the active site of cholinesterases, while the side chain attached via the carboxamide linker dictates potency, selectivity, and potential for interacting with other targets.

Interaction with Cholinesterases

Molecular docking and kinetic studies reveal a dual-site binding mechanism for many tetrahydroacridine derivatives. The flat, aromatic acridine ring system engages in π-π stacking interactions with aromatic residues, such as Tryptophan (Trp231), in the catalytic anionic site (CAS) of the enzyme.[5] The side chain can then extend to interact with the peripheral anionic site (PAS), a secondary binding location near the entrance of the active site gorge. This dual binding can be particularly effective in inhibiting the enzyme and may also interfere with the role of AChE in promoting amyloid-beta (Aβ) aggregation.

Key Structure-Activity Relationships (SAR)

Systematic modification of the tetrahydroacridine scaffold has yielded critical insights into the structural requirements for potent cholinesterase inhibition.[6]

-

Substitutions on the Acridine Ring:

-

Modifications at the C6 and C7 positions of the acridine ring significantly impact activity. Electron-attracting substituents in these positions can be favorable.

-

There is a notable detrimental steric effect of substituents at the C7 position, suggesting this region is sterically constrained within the enzyme's active site.

-

The presence of a chlorine atom at the C6 position has been shown to generally increase biological activity in some contexts, potentially by forming additional interactions with the enzyme.

-

-

The Carboxamide Side Chain:

-

The nature and length of the linker and the terminal group are critical. This allows for the introduction of various functionalities, including basic amine groups that can form salt bridges, or bulky aromatic groups that can engage in further hydrophobic interactions.

-

This modularity is key to developing derivatives with selectivity for BChE over AChE or for creating multi-target-directed ligands (MTDLs) that can interact with other disease-relevant targets.[2][3]

-

Beyond Cholinesterase Inhibition

While AChE/BChE inhibition is the primary activity, research has shown that these derivatives can possess a broader pharmacological profile. For instance, some derivatives have been found to inhibit the uptake of monoamines like noradrenaline and dopamine, which could contribute to their overall therapeutic effect in neurodegenerative diseases.[7][8] Furthermore, different modifications have endowed the scaffold with other potential activities, including antidiabetic and antimicrobial properties.[4][9]

Experimental Evaluation: A Validated Protocol

The cornerstone of evaluating these compounds is the in vitro cholinesterase inhibition assay. The most widely used method is the spectrophotometric assay developed by Ellman. This protocol provides a reliable and high-throughput method for determining the inhibitory potency (typically expressed as the IC₅₀ value) of a compound.

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

1. Principle: This assay measures the activity of AChE or BChE by detecting the production of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine for BChE) into thiocholine and acetate. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this colorimetric reaction.

2. Materials & Reagents:

-

Human recombinant AChE or equine serum BChE

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

DTNB (Ellman's reagent)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

-

Test compounds (1,2,3,4-tetrahydroacridine-9-carboxamide derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

-

Reference inhibitor (e.g., Donepezil or Tacrine)

3. Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

-

Prepare a stock solution of the substrate ATCI or BTCI (e.g., 75 mM) in deionized water.

-

Prepare serial dilutions of the test compounds and the reference inhibitor at various concentrations.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add 140 µL of phosphate buffer (0.1 M, pH 8.0).

-

Add 20 µL of the test compound solution at the desired concentration. For the positive control (uninhibited enzyme), add 20 µL of the solvent. For the blank, add buffer instead of the enzyme later.

-

Add 20 µL of the DTNB solution.

-

Add 20 µL of the AChE or BChE enzyme solution.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI).

-

Immediately begin monitoring the change in absorbance at 412 nm every minute for 5-10 minutes using the microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor (V = ΔAbsorbance / Δtime).

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Data Presentation: Comparative Inhibitory Activity

The following table summarizes representative data for tetrahydroacridine derivatives, illustrating the impact of structural modifications on inhibitory potency.

| Compound | Modification | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |

| Tacrine (THA) | Parent 9-amino compound | 0.223 | - | [2] |

| HP-029 | 9-amino-1-ol | - | - | [7] |

| HP-128 | 9-(benzylamino)-1-ol | - | - | [7] |

| 6-Bromo Derivative | 6-Bromo-9-amino | 0.066 | - | |

| Compound 15g | 1,2,3,4-tetrahydro-9H-carbazole derivative | >100 | 0.11 | [3] |

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions. "-" indicates data not specified in the source.

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Mechanism of Inhibition

Sources

- 1. Frontiers | Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease [frontiersin.org]

- 2. Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,2,3,4-tetrahydroacridine based 1,2,3-triazole derivatives and their biological evaluation as dual cholinesterase and α-glucosidase inhi ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02221E [pubs.rsc.org]

- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 7. 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Further analysis of the neuropharmacological profile of 9-amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Antidiabetic Potential of Tetrahydroacridine Derivatives: A Technical Guide for Drug Discovery

Introduction: A New Chemical Scaffold for a Multifaceted Disease

Diabetes mellitus, particularly Type 2 (T2DM), remains a global health challenge characterized by insulin resistance and progressive beta-cell dysfunction.[1] While current therapeutic strategies offer significant benefits, they are often associated with limitations such as hypoglycemia, weight gain, and secondary failure. This necessitates the exploration of novel chemical scaffolds that can offer improved efficacy, safety profiles, and potentially address the multifaceted nature of the disease.

Tetrahydroacridine (THA), a heterocyclic scaffold renowned for its role in the development of acetylcholinesterase inhibitors for Alzheimer's disease, has recently emerged as a promising starting point for the design of novel antidiabetic agents.[1] The rationale for this exploration is rooted in the established link between the cholinergic system and glucose homeostasis, where acetylcholine modulates insulin secretion and intestinal motility.[1] This initial hypothesis has paved the way for the design and synthesis of THA derivatives with tailored structural modifications, revealing a multi-target therapeutic potential that extends beyond cholinesterase inhibition.

This technical guide provides an in-depth exploration of the antidiabetic potential of tetrahydroacridine derivatives, designed for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings of their action, provides detailed experimental protocols for their evaluation, and presents a consolidated view of the current state of research to guide future drug discovery efforts.

The Multi-Target Paradigm of Tetrahydroacridine Derivatives in Diabetes

The therapeutic efficacy of THA derivatives in the context of diabetes appears to stem from their ability to interact with multiple, distinct molecular targets involved in glucose metabolism. This multi-target approach is a significant advantage, as it can lead to a more comprehensive and synergistic antidiabetic effect. The primary targets identified to date include Dipeptidyl Peptidase-4 (DPP-IV), Sodium-Glucose Cotransporter 1 (SGLT1), Glucose Transporter 2 (GLUT2), and α-amylase.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibition: Enhancing the Incretin Effect

DPP-IV is a serine protease that rapidly inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, THA derivatives can increase the circulating levels of active GLP-1 and GIP, thereby potentiating their glucoregulatory effects.

SGLT1 and GLUT2 Inhibition: Modulating Glucose Absorption and Transport

SGLT1 is a high-affinity sodium-glucose cotransporter primarily responsible for glucose absorption in the small intestine. GLUT2, a low-affinity glucose transporter, is involved in glucose transport in various tissues, including the intestine, liver, and pancreatic β-cells. Inhibition of SGLT1 by THA derivatives can delay and reduce the absorption of dietary glucose, thus mitigating postprandial hyperglycemia. The simultaneous inhibition of GLUT2 could further contribute to the regulation of glucose homeostasis, although the precise downstream effects of dual SGLT1/GLUT2 inhibition by these compounds require further elucidation.

α-Amylase Inhibition: Delaying Carbohydrate Digestion

α-Amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into simpler sugars. By inhibiting α-amylase, THA derivatives can slow down the rate of carbohydrate digestion, leading to a more gradual rise in postprandial blood glucose levels.

Preclinical Evaluation of Tetrahydroacridine Derivatives: A Methodological Guide

The preclinical evaluation of novel THA derivatives for their antidiabetic potential involves a multi-tiered approach, encompassing in silico, in vitro, and in vivo studies. This section provides a detailed guide to the key experimental protocols.

In Silico Drug Design and ADMET Prediction

The rational design of THA derivatives is often guided by computational methods. Molecular docking studies are employed to predict the binding affinities and interaction modes of the designed compounds with the active sites of target proteins such as DPP-IV, SGLT1, and GLUT2.[1] This allows for the prioritization of compounds with the highest potential for biological activity.

Furthermore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug development. These predictions help in assessing the drug-likeness of the compounds and identifying potential liabilities that may hinder their development.

In Vitro Antidiabetic Assays

This colorimetric assay quantifies the inhibitory effect of THA derivatives on α-amylase activity by measuring the amount of reducing sugars produced from starch digestion.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Phosphate Buffer (0.02 M, pH 6.9 with 0.006 M NaCl): Prepare a stock solution and adjust the pH to 6.9.

-

α-Amylase Solution (2 units/mL): Dissolve porcine pancreatic α-amylase in the phosphate buffer.

-

Starch Solution (1% w/v): Dissolve 1 g of soluble starch in 100 mL of distilled water by gentle heating.

-

3,5-Dinitrosalicylic Acid (DNSA) Reagent: Dissolve 1 g of DNSA in 20 mL of 2 M NaOH and 50 mL of distilled water. Add 30 g of sodium potassium tartrate and dilute to a final volume of 100 mL with distilled water.

-

Test Compound Solutions: Prepare stock solutions of THA derivatives in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

-

Assay Procedure:

-

Add 200 µL of the test compound solution (or buffer for control) to a test tube.

-

Add 200 µL of the α-amylase solution and pre-incubate at 30°C for 10 minutes.

-

Initiate the reaction by adding 200 µL of the starch solution and incubate at 30°C for 3 minutes.

-

Stop the reaction by adding 200 µL of the DNSA reagent.

-

Boil the mixture in a water bath at 85°C for 10 minutes to allow for color development.

-

Cool the tubes to room temperature and dilute the contents with 5 mL of distilled water.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

-

Calculation of Inhibition:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Abs_control is the absorbance of the reaction mixture without the inhibitor.

-

Abs_sample is the absorbance of the reaction mixture with the inhibitor.

-

This fluorometric assay measures the inhibition of DPP-IV activity using a synthetic substrate.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer (e.g., Tris-HCl, pH 7.5): Prepare the appropriate buffer as recommended by the kit manufacturer.

-

DPP-IV Enzyme Solution: Reconstitute recombinant human DPP-IV in the assay buffer.

-

Substrate Solution (Gly-Pro-AMC): Prepare a stock solution of the fluorogenic substrate Gly-Pro-Aminomethylcoumarin (AMC) in a suitable solvent (e.g., DMSO).

-

Test Compound Solutions: Prepare serial dilutions of the THA derivatives in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of the test compound solution (or buffer for control, and a known inhibitor like sitagliptin for positive control) to the wells.

-

Add 25 µL of the DPP-IV enzyme solution to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of the substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

-

Calculation of Inhibition:

-

Calculate the percentage of inhibition as described for the α-amylase assay.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

This assay measures the ability of THA derivatives to stimulate glucose uptake in muscle or liver cell lines using a fluorescent glucose analog, 2-NBDG.

Step-by-Step Protocol:

-

Cell Culture and Differentiation (for L6 myotubes):

-

Culture L6 myoblasts in a suitable growth medium (e.g., DMEM with 10% FBS).

-

Induce differentiation into myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum) when the cells reach confluence. Allow 5-7 days for differentiation.

-

-

Assay Procedure:

-

Seed differentiated L6 myotubes or HepG2 cells in a 96-well plate.

-

Serum-starve the cells for 2-3 hours in a glucose-free medium.

-

Treat the cells with various concentrations of the THA derivatives (or insulin as a positive control) for a specified time (e.g., 30 minutes).

-

Add the fluorescent glucose analog 2-NBDG (e.g., 100 µM) to each well and incubate for 30-60 minutes.

-

Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

-

Lyse the cells and measure the intracellular fluorescence using a fluorescence microplate reader.

-

-

Data Analysis:

-

Normalize the fluorescence intensity to the protein concentration in each well.

-

Express the results as a percentage of the basal glucose uptake (untreated cells).

-

In Vivo Antidiabetic Studies

The streptozotocin (STZ)-induced diabetic rat model is a widely used and well-characterized model for screening antidiabetic agents. STZ is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.

Step-by-Step Protocol:

-

Induction of Diabetes:

-

Administer a single intraperitoneal injection of STZ (e.g., 65 mg/kg body weight) dissolved in a citrate buffer (pH 4.5) to overnight-fasted rats.

-

Confirm the development of diabetes by measuring blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are typically considered diabetic.

-

-

Experimental Groups and Treatment:

-

Divide the diabetic rats into groups: a diabetic control group (receiving vehicle), a positive control group (receiving a standard antidiabetic drug like gliclazide), and several test groups (receiving different doses of the THA derivatives).

-

Administer the treatments orally once daily for a specified period (e.g., 4 weeks).

-

-

Monitoring and Data Collection:

-

Monitor body weight and fasting blood glucose levels weekly.

-

At the end of the study, collect blood samples for biochemical analysis (e.g., insulin, lipid profile, liver and kidney function tests).

-

Harvest organs (e.g., pancreas, liver, kidney) for histopathological examination.

-

-

Data Analysis:

-

Compare the changes in blood glucose levels, body weight, and other biochemical parameters between the different treatment groups.

-

Analyze the histopathological findings to assess the protective effects of the THA derivatives on various organs.

-

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the tetrahydroacridine scaffold has provided valuable insights into the structure-activity relationship for antidiabetic activity. For instance, the introduction of electron-withdrawing groups on the THA ring has been shown to enhance activity.[1] The nature and length of the linker connecting the THA core to other moieties also play a crucial role in determining the potency and target selectivity of the derivatives. A thorough understanding of SAR is essential for the rational design of more potent and selective next-generation compounds.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo antidiabetic activities of selected tetrahydroacridine derivatives.

Table 1: In Vitro α-Amylase and Glucose Diffusion Inhibition

| Compound | α-Amylase Inhibition (IC50, µM) | Glucose Diffusion Inhibition (%) at 100 mg/kg |

| 4b | Not Reported | 34.00[1] |

| Gliclazide | Not Reported | Lower than 4b[1] |

Note: More comprehensive quantitative data on α-amylase inhibition is needed for a complete comparison.

Table 2: In Vivo Antidiabetic Activity in STZ-Induced Diabetic Rats (Fasting Blood Glucose, mg/dL at Week 4)

| Treatment Group (100 mg/kg) | Fasting Blood Glucose (mg/dL) |

| Diabetic Control | ~440.5[1] |

| Gliclazide | ~201.2[1] |

| Compound 5b | 180.5 ± 12.3[1] |

| Compound 7a | 186.5 ± 12.8[1] |

| Compound 8b | 182.4 ± 12.5[1] |

Future Directions and Unexplored Potential

While the current research on tetrahydroacridine derivatives has primarily focused on DPP-IV, SGLT1, GLUT2, and α-amylase, their potential to interact with other key targets in diabetes should not be overlooked. Future investigations should explore the activity of these compounds on:

-

Protein Tyrosine Phosphatase 1B (PTP1B): A negative regulator of the insulin signaling pathway.

-

Glycogen Synthase Kinase-3β (GSK-3β): An enzyme involved in glycogen metabolism and insulin signaling.

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ): A nuclear receptor that plays a key role in insulin sensitization.

A broader understanding of the target profile of THA derivatives will provide a more complete picture of their therapeutic potential and may reveal novel mechanisms of action.

Conclusion

Tetrahydroacridine derivatives represent a promising and versatile chemical scaffold for the development of novel multi-target antidiabetic agents. Their ability to simultaneously modulate key pathways involved in glucose homeostasis offers a potential advantage over single-target therapies. The in silico, in vitro, and in vivo methodologies outlined in this guide provide a robust framework for the continued exploration and optimization of this exciting class of compounds. Further research focusing on detailed mechanistic studies, comprehensive SAR analysis, and the exploration of additional targets will be crucial in translating the preclinical promise of tetrahydroacridine derivatives into clinically effective therapies for diabetes mellitus.

References

-

Kadry, A., Abdellah, W. A., Mohamed, M. A. A., & Tolba, M. S. (2025). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. Scientific Reports, 15(1), 43837. [Link]

-

Kadry, A., Abdellah, W. A., Mohamed, M. A. A., & Tolba, M. S. (2025). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. ResearchGate. [Link]

Sources

Methodological & Application

Pfitzinger reaction protocol for 1,2,3,4-Tetrahydroacridine-9-carboxamide synthesis

An Application Note and Protocol for the Synthesis of 1,2,3,4-Tetrahydroacridine-9-carboxamide via the Pfitzinger Reaction

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 1,2,3,4-Tetrahydroacridine-9-carboxamide, a molecule of interest for drug development professionals. The synthesis is a two-step process commencing with the classic Pfitzinger reaction to construct the core heterocyclic scaffold, 1,2,3,4-tetrahydroacridine-9-carboxylic acid, from isatin and cyclohexanone. The subsequent step involves the conversion of the carboxylic acid intermediate to the target primary amide. This guide offers a detailed explanation of the underlying reaction mechanisms, step-by-step experimental protocols, and methods for product characterization, designed for researchers and scientists in organic synthesis and medicinal chemistry.

Introduction: The Pfitzinger Reaction in Heterocyclic Synthesis

The Pfitzinger reaction, first reported in the late 19th century, is a robust and versatile method for synthesizing quinoline-4-carboxylic acids.[1] The reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group under basic conditions.[2] The resulting quinoline-4-carboxylic acid framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, antiviral, and antitumor properties.[3]

The target molecule, 1,2,3,4-Tetrahydroacridine-9-carboxamide, belongs to the tetrahydroacridine class, which has been investigated for applications such as cholinesterase inhibition in the context of Alzheimer's disease research.[4] This guide provides a reliable protocol to access this important molecular framework.

Reaction Mechanisms and Scientific Rationale

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The overall synthesis is a two-part process: the Pfitzinger reaction followed by amide formation.

Part 1: The Pfitzinger Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established sequence of steps initiated by a strong base.[5][6]

-

Base-Catalyzed Ring Opening: The reaction commences with the nucleophilic attack of a hydroxide ion (from a base like KOH) on the C2-carbonyl of isatin. This hydrolyzes the internal amide (lactam) bond, opening the five-membered ring to form the potassium salt of a keto-acid, 2-aminophenylglyoxalate (Isatinic acid).[5][6]

-

Condensation and Imine Formation: The amine group of the opened isatin intermediate then condenses with the carbonyl group of cyclohexanone. This is a standard imine formation reaction, which involves the loss of a water molecule.[7]

-

Intramolecular Cyclization: The enolizable α-protons of the cyclohexanone moiety are acidic. Under the basic reaction conditions, an enolate is formed which then acts as a nucleophile, attacking the ketone carbonyl originating from the isatin fragment. This intramolecular aldol-type condensation forms a new six-membered ring.

-

Dehydration and Aromatization: The final step is a dehydration (elimination of a water molecule) of the cyclic alcohol intermediate, which results in the formation of a stable, conjugated aromatic system, yielding the final 1,2,3,4-tetrahydroacridine-9-carboxylic acid product.[7]

Figure 1: Key stages of the Pfitzinger reaction mechanism.

Part 2: Amide Formation Mechanism

To synthesize the target 1,2,3,4-Tetrahydroacridine-9-carboxamide, the intermediate carboxylic acid must be converted into a primary amide. While direct condensation with ammonia is possible at high temperatures, a more controlled and common laboratory method involves activating the carboxylic acid.[8][9] The conversion via an acyl chloride is a classic and effective strategy.[10]

-

Acyl Chloride Formation: The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂). The hydroxyl group of the carboxylic acid is converted into a chlorosulfite, which is an excellent leaving group. A subsequent nucleophilic attack by the chloride ion displaces this group, yielding the highly reactive acyl chloride.

-

Nucleophilic Acyl Substitution: The resulting acyl chloride is then treated with an ammonia source (e.g., aqueous ammonia). The nitrogen atom of ammonia acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate then collapses, expelling the chloride ion and forming the stable amide product.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Typical Grade |

| Isatin | 147.13 | 98% |

| Cyclohexanone | 98.14 | 99% |

| Potassium Hydroxide (KOH) | 56.11 | ≥85% |

| Ethanol (EtOH) | 46.07 | 95% or Absolute |

| Hydrochloric Acid (HCl) | 36.46 | 37% (conc.) |

| Thionyl Chloride (SOCl₂) | 118.97 | 99% |

| Dichloromethane (DCM) | 84.93 | Anhydrous |

| Ammonium Hydroxide (NH₄OH) | 35.04 | 28-30% solution |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | Saturated solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Granular |

| TLC Plates | - | Silica gel 60 F₂₅₄ |

Step 1: Synthesis of 1,2,3,4-Tetrahydroacridine-9-carboxylic Acid

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve potassium hydroxide (5.6 g, ~100 mmol) in 50 mL of 95% ethanol. Stir until the solid is fully dissolved.

-

Addition of Reactants: To the basic solution, add isatin (7.35 g, 50 mmol) and cyclohexanone (5.4 g, 55 mmol).

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1) with a few drops of acetic acid.

-

Work-up and Isolation: After the reaction is complete (as indicated by the consumption of isatin), allow the mixture to cool to room temperature.

-

Remove the bulk of the ethanol using a rotary evaporator.

-

Dissolve the resulting residue in approximately 100 mL of warm water.

-

Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted cyclohexanone and other non-polar impurities.

-

Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with stirring until the pH is approximately 4-5. A solid precipitate will form.

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove salts.

-

Drying: Dry the solid product in a vacuum oven at 60-70°C to yield 1,2,3,4-tetrahydroacridine-9-carboxylic acid as a solid.

Step 2: Synthesis of 1,2,3,4-Tetrahydroacridine-9-carboxamide

-

Acyl Chloride Formation: In a 100 mL round-bottom flask equipped with a reflux condenser (with a drying tube) and a magnetic stir bar, suspend the dried 1,2,3,4-tetrahydroacridine-9-carboxylic acid (4.54 g, 20 mmol) in 40 mL of anhydrous dichloromethane (DCM).

-

Carefully add thionyl chloride (2.2 mL, 30 mmol) dropwise to the suspension at room temperature.

-

Heat the mixture to reflux (approx. 40°C) for 2 hours. The reaction should become a clear solution as the acyl chloride forms.

-

After cooling to room temperature, carefully remove the excess thionyl chloride and DCM under reduced pressure (rotary evaporator). Caution: The vapors are corrosive.

-

Amidation: Re-dissolve the crude acyl chloride residue in 30 mL of anhydrous DCM and cool the flask in an ice bath.

-

In a separate beaker, prepare a cold solution of concentrated ammonium hydroxide (20 mL) in 20 mL of water.

-

Slowly and carefully add the cold ammonium hydroxide solution to the stirred DCM solution of the acyl chloride. A precipitate will form immediately.

-

Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

-

Work-up and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer with water (2 x 30 mL) and then with a saturated sodium bicarbonate solution (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2,3,4-Tetrahydroacridine-9-carboxamide.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 10. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for In Vitro Acetylcholinesterase Inhibition Assay of Tetrahydroacridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-proven protocol for conducting in vitro acetylcholinesterase (AChE) inhibition assays, with a specific focus on the evaluation of tetrahydroacridine (THA) derivatives. Tetrahydroacridines are a significant class of compounds in the research and development of therapeutics for neurodegenerative diseases, particularly Alzheimer's disease, due to their potent inhibition of AChE.[1][2] This guide is designed to equip researchers with a robust methodology based on the widely adopted Ellman's colorimetric method, ensuring data integrity and reproducibility.[3][4] We delve into the mechanistic underpinnings of the assay, provide a detailed step-by-step protocol, offer insights into data analysis and interpretation, and present troubleshooting strategies to overcome common experimental hurdles.

Introduction: The Significance of Acetylcholinesterase Inhibition and Tetrahydroacridines

Acetylcholinesterase (AChE) is a pivotal enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[4][5] The termination of the cholinergic signal is crucial for maintaining normal cognitive, autonomic, and neuromuscular functions.[5] In pathological conditions such as Alzheimer's disease (AD), a deficit in cholinergic neurotransmission is a key feature.[6][7] Consequently, inhibiting AChE to increase the synaptic levels of ACh is a primary therapeutic strategy for the symptomatic treatment of AD.[7][8]

Tetrahydroacridine (THA), and its derivatives, represent a class of potent, reversible, and non-competitive inhibitors of AChE.[2] The parent compound, tacrine (9-amino-1,2,3,4-tetrahydroacridine), was the first drug approved for the treatment of Alzheimer's disease.[9] Although its use has been limited by hepatotoxicity, the tetrahydroacridine scaffold remains a valuable pharmacophore for the design of new, more effective, and safer AChE inhibitors.[9] These compounds often exhibit a dual-binding mechanism, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme, which can contribute to their high inhibitory potency.[9][10]

This guide provides a detailed protocol for the in vitro assessment of the AChE inhibitory potential of novel tetrahydroacridine derivatives, a critical step in the drug discovery pipeline.

Assay Principle: The Ellman's Method

The most widely used method for measuring AChE activity in vitro is the spectrophotometric assay developed by Ellman and colleagues.[3][6] This colorimetric assay is simple, robust, and amenable to high-throughput screening in a 96-well plate format.[11][12]

The principle of the assay is based on the following reactions:

-

Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate.[12]

-

Colorimetric Reaction: The resulting thiocholine, a thiol compound, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction produces the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion.[4][11]

-

Spectrophotometric Detection: The intensity of the yellow color is directly proportional to the amount of thiocholine produced, and thus to the AChE activity.[3][4] The absorbance of TNB²⁻ is measured at a wavelength of 405-412 nm.[3][11]

In the presence of an inhibitor, such as a tetrahydroacridine derivative, the rate of ATCh hydrolysis is reduced, leading to a decrease in the formation of the yellow product. By comparing the rate of the reaction in the presence and absence of the inhibitor, the percentage of inhibition can be determined.

Experimental Protocol

This protocol is optimized for a 96-well plate format. It is crucial to perform all experiments in triplicate to ensure statistical validity.

Required Materials and Reagents

-

Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or recombinant human AChE.

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).

-

Buffer: 0.1 M Phosphate buffer, pH 8.0.

-

Test Compounds: Tetrahydroacridine derivatives dissolved in a suitable solvent (e.g., DMSO). It is important to test the tolerance of the enzyme to the chosen solvent.[13] For AChE from E. electricus, the final DMSO concentration should ideally be kept below 1% (v/v).[13]

-

Positive Control: A known AChE inhibitor such as Donepezil or Tacrine.

-

Equipment:

Preparation of Solutions

It is recommended to prepare fresh solutions on the day of the experiment. Protect DTNB and ATCI solutions from light.

| Reagent | Stock Concentration | Preparation | Final Assay Concentration |

| Phosphate Buffer | 0.1 M, pH 8.0 | Dissolve appropriate amounts of NaH₂PO₄ and Na₂HPO₄ in ultrapure water and adjust pH to 8.0. | 0.1 M |

| AChE Enzyme | 1 U/mL | Dilute the stock enzyme solution in 0.1 M Phosphate Buffer (pH 8.0). | 0.02 U/mL |

| ATCI Substrate | 10 mM | Dissolve ATCI in ultrapure water. | 0.5 mM |

| DTNB Reagent | 10 mM | Dissolve DTNB in 0.1 M Phosphate Buffer (pH 8.0). | 0.3 mM |

| Test Compounds | 10 mM (in DMSO) | Prepare a stock solution of the tetrahydroacridine derivative in 100% DMSO. | Variable (e.g., 0.1 - 100 µM) |

| Positive Control | 1 mM (in DMSO) | Prepare a stock solution of Donepezil or Tacrine in 100% DMSO. | Variable |

Note on Enzyme and Substrate Concentrations: The optimal concentrations of enzyme and substrate may vary depending on the source of the enzyme. It is recommended to perform preliminary experiments to determine the Michaelis-Menten constant (Km) for the substrate and use a substrate concentration close to the Km value.[13]

Assay Procedure (96-Well Plate)

-

Prepare the Plate Layout: Designate wells for blanks, negative controls (no inhibitor), positive controls, and test compounds at various concentrations.

-

Add Reagents:

-

Blank: 200 µL of Phosphate Buffer.

-

Negative Control: 120 µL Phosphate Buffer + 20 µL DTNB + 20 µL AChE solution + 20 µL of the solvent used for the test compounds (e.g., 1% DMSO).

-

Test Compounds: 120 µL Phosphate Buffer + 20 µL DTNB + 20 µL of different concentrations of the tetrahydroacridine derivative solution + 20 µL AChE solution.

-

Positive Control: 120 µL Phosphate Buffer + 20 µL DTNB + 20 µL of different concentrations of the positive control solution + 20 µL AChE solution.

-

-

Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 15 minutes.[6] This step allows the inhibitor to interact with the enzyme before the addition of the substrate.

-

Initiate the Reaction: Add 20 µL of the ATCI substrate solution to all wells except the blank. The final volume in each well will be 200 µL.

-

Kinetic Measurement: Immediately start measuring the absorbance at 412 nm every 60 seconds for 10-20 minutes using a microplate reader. The rate of the reaction is determined from the slope of the absorbance versus time graph.

Experimental Workflow Diagram

Caption: Experimental workflow for the AChE inhibition assay.

Data Analysis and Interpretation

Calculation of Percentage Inhibition

The rate of the reaction (V) is the change in absorbance per unit time (ΔAbs/min). The percentage of AChE inhibition is calculated using the following formula:

% Inhibition = [(V₀ - Vᵢ) / V₀] x 100

Where:

-

V₀ is the rate of the reaction in the absence of the inhibitor (negative control).

-

Vᵢ is the rate of the reaction in the presence of the inhibitor.

Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity.[14][15] It is a key parameter for quantifying the potency of an inhibitor.[16]

To determine the IC₅₀ value:

-

Test a range of inhibitor concentrations (typically a serial dilution).

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.[15] The IC₅₀ is the concentration at which the curve passes through 50% inhibition.

Various software packages such as GraphPad Prism or online calculators can be used for this analysis.[17]

Mechanism of Tetrahydroacridine Inhibition

Tetrahydroacridines are known to be mixed-type inhibitors, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE.[9][10]

-

Catalytic Anionic Site (CAS): Located deep within a gorge of the enzyme, the CAS is where the hydrolysis of acetylcholine occurs.[9] The tetrahydroacridine ring system can engage in π-π stacking and cation-π interactions with aromatic amino acid residues in the CAS.[7]

-

Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, the PAS is involved in substrate trafficking and allosteric modulation of the enzyme's activity.[9] The side chains of tetrahydroacridine derivatives can interact with the PAS, potentially blocking the entry of the substrate.

This dual-binding mode of inhibition is a key feature contributing to the high potency of many tetrahydroacridine derivatives.

Mechanism of Inhibition Diagram

Caption: Dual-binding mechanism of a tetrahydroacridine inhibitor with AChE.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High background absorbance in the blank | - Contaminated buffer or reagents.- DTNB degradation. | - Use fresh, high-purity water and reagents.- Prepare DTNB solution fresh and protect from light. |

| Low or no enzyme activity | - Inactive enzyme.- Incorrect buffer pH. | - Use a fresh batch of enzyme and handle it according to the manufacturer's instructions.- Verify the pH of the buffer. |

| Precipitation of test compound | - Poor solubility of the tetrahydroacridine derivative in the assay buffer. | - Decrease the final concentration of the compound.- Increase the final percentage of the co-solvent (e.g., DMSO), ensuring it does not inhibit the enzyme. |

| Inconsistent results between replicates | - Pipetting errors.- Incomplete mixing. | - Use calibrated pipettes and ensure proper pipetting technique.- Gently mix the plate after adding each reagent. |

| False positives | - The test compound absorbs light at 412 nm.- The test compound reacts with DTNB. | - Run a control experiment with the test compound and DTNB in the absence of the enzyme and substrate.- If there is a reaction, consider using an alternative assay method. |

Conclusion

The in vitro acetylcholinesterase inhibition assay based on Ellman's method is a fundamental tool in the characterization of novel therapeutic agents for Alzheimer's disease. This guide provides a detailed and scientifically grounded protocol tailored for the evaluation of tetrahydroacridine derivatives. By understanding the principles of the assay, adhering to the meticulous experimental procedure, and employing appropriate data analysis techniques, researchers can obtain reliable and reproducible data on the inhibitory potency of their compounds. This, in turn, will facilitate the identification of promising lead candidates for further development.

References

- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.

- Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. Sigma-Aldrich.

- Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Boster Biological Technology.

- In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science.

- Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. ACS Omega.

- In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition.

- Acetylcholinesterase Activity Assay Kit (MAK119) - Technical Bulletin. Sigma-Aldrich.

- Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. MDPI.

- Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie.

- IC50 Calculator.

- Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Benchchem.

- Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors. PubMed.

- Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology.

- In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzym

- Help with determining IC50 for enzyme inhibitors. Reddit.

- Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine. Biochemical Pharmacology.

- IC50. Wikipedia.

- Acetylcholinesterase Activity Colorimetric Assay Kit. BioVision.

- Acetylcholinesterase and Butyrylcholinesterase Inhibitory Properties of Functionalized Tetrahydroacridines and Rel

- In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders. PLOS ONE.

- IC50 Determin

- Acetylcholinesterase inhibitor. Wikipedia.

- measuring enzyme inhibition by drugs. YouTube.

- Mechanism of action of acetylcholinesterase inhibitors. MedLink Neurology.

Sources

- 1. Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assaygenie.com [assaygenie.com]

- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders | PLOS One [journals.plos.org]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

- 11. bosterbio.com [bosterbio.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. IC50 - Wikipedia [en.wikipedia.org]

- 15. courses.edx.org [courses.edx.org]

- 16. m.youtube.com [m.youtube.com]

- 17. IC50 Calculator | AAT Bioquest [aatbio.com]

Application Notes & Protocols: Evaluating the Neuroprotective Effects of 1,2,3,4-Tetrahydroacridine-9-carboxamide

Introduction and Scientific Rationale

Neurodegenerative diseases such as Alzheimer's disease are characterized by progressive neuronal loss. A key pathological driver is oxidative stress, where an imbalance between reactive oxygen species (ROS) and cellular antioxidant defenses leads to damage and cell death.[1] 1,2,3,4-Tetrahydroacridine-9-carboxamide is a derivative of Tacrine (9-amino-1,2,3,4-tetrahydroacridine), a compound known to inhibit acetylcholinesterase (AChE), a key enzyme in neurotransmitter metabolism.[2][3] The therapeutic potential of such derivatives may extend beyond AChE inhibition to include direct neuroprotective activities.

This guide provides a robust, cell-based assay system to quantify the neuroprotective effects of 1,2,3,4-Tetrahydroacridine-9-carboxamide against oxidative stress. We will utilize the human neuroblastoma SH-SY5Y cell line, a widely accepted in vitro model for neurotoxicity and neuroprotection studies.[4][5][6] The principle of this protocol is to induce a controlled neurotoxic insult—in this case, oxidative stress via hydrogen peroxide (H₂O₂) exposure—and to measure the extent to which pre-treatment with the test compound can mitigate the resulting cell death.[7][8]

To ensure a comprehensive and trustworthy assessment, this protocol employs two distinct, complementary endpoint assays:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases in living cells.[9]

-

Lactate Dehydrogenase (LDH) Assay: Measures cytotoxicity by quantifying the release of LDH from cells with compromised membrane integrity, a hallmark of cell death.[10]

Assay Principle & Workflow

The core of this protocol is to challenge neuronal cells with an oxidative stressor and determine if the test compound can prevent the subsequent cell death. The experimental logic is designed to be self-validating by including all necessary controls.

Materials and Reagents

-

Cell Line: Human neuroblastoma SH-SY5Y cells (e.g., ATCC® CRL-2266™).

-

Test Compound: 1,2,3,4-Tetrahydroacridine-9-carboxamide.

-

Base Medium: Dulbecco's Modified Eagle Medium (DMEM)/F-12.

-

Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Neurotoxin: Hydrogen peroxide (H₂O₂), 30% stock solution.

-

MTT Reagent: 5 mg/mL MTT in sterile PBS.

-

LDH Assay Kit: Commercial kit (e.g., from Promega, Thermo Fisher, or Roche).

-

Solubilizing Agent: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.

-

Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

-

Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, plate reader (spectrophotometer), standard cell culture incubator (37°C, 5% CO₂).

Detailed Experimental Protocols

Cell Culture and Plating

-

Maintain Cells: Culture SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the culture in a 37°C, 5% CO₂ incubator. Passage cells when they reach 80-90% confluency.

-

Seed Plates: Trypsinize the cells and perform a cell count. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate: Incubate the plate for 24 hours to allow the cells to adhere and enter a logarithmic growth phase.[11]

Establishing the H₂O₂ Toxicity Curve (Dose-Finding)

Scientist's Note: It is critical to first determine the optimal concentration of H₂O₂ that induces approximately 50% cell death (IC₅₀). This concentration provides a dynamic range to observe both neurotoxic and neuroprotective effects. Treating cells with excessively high concentrations of H₂O₂ can lead to overwhelming cytotoxicity, making it difficult to measure any protective effects.[12]

-

Prepare H₂O₂ Dilutions: Prepare a series of H₂O₂ dilutions in serum-free medium ranging from 10 µM to 1 mM.

-

Treat Cells: After the 24-hour cell adhesion period, replace the medium in each well with 100 µL of the corresponding H₂O₂ dilution. Include wells with serum-free medium only as an untreated control.

-

Incubate: Incubate the plate for 24 hours.

-

Assess Viability: Perform the MTT assay (Protocol 4.4) to determine the IC₅₀. This is the H₂O₂ concentration you will use for the main neuroprotection experiment.

Neuroprotection Assay

-

Prepare Compound: Prepare a 2X stock concentration series of 1,2,3,4-Tetrahydroacridine-9-carboxamide in serum-free medium. The concentration range should be determined based on prior knowledge or a preliminary toxicity screen of the compound itself.

-

Plate Layout: Design the 96-well plate to include all necessary controls (see Table 1).

| Group | Description | Compound Pre-treatment | H₂O₂ Treatment |

| Untreated Control | Cells in serum-free medium | No (Vehicle only) | No |

| Vehicle Control | Cells treated with the compound's solvent | Yes (Vehicle only) | Yes (at IC₅₀) |

| Toxin Control | Cells exposed to H₂O₂ only | No (Vehicle only) | Yes (at IC₅₀) |

| Test Group(s) | Cells treated with the compound and H₂O₂ | Yes (Varying concentrations) | Yes (at IC₅₀) |

| Maximum LDH Release | For LDH assay only; cells lysed with Triton-X100 | N/A | N/A |

Table 1: Recommended experimental groups for a robust neuroprotection assay.

-

Pre-treatment: Remove the culture medium from the adhered cells. Add 50 µL of the appropriate 2X compound dilution (or vehicle) to each well.

-

Incubate: Incubate the plate for 2 hours. This allows the compound to be taken up by the cells and engage with its potential molecular targets.

-

Induce Toxicity: Add 50 µL of a 2X H₂O₂ solution (at the pre-determined 2X IC₅₀ concentration) to all wells except the "Untreated Control" group. For the untreated wells, add 50 µL of serum-free medium.

-

Final Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

Endpoint Measurement 1: MTT Assay for Cell Viability

-

Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well.[13]

-

Incubate: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilize Crystals: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[11]

-

Read Absorbance: Gently shake the plate for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a plate reader.

Endpoint Measurement 2: LDH Assay for Cytotoxicity

Scientist's Note: This assay should be performed on a parallel plate set up identically to the MTT assay plate. The supernatant is used for the measurement.

-

Prepare Lysis Control: To the wells designated for "Maximum LDH Release," add the lysis reagent provided in the LDH kit (typically Triton-X100) 45 minutes before the end of the final incubation.[14]

-

Collect Supernatant: Carefully collect 50 µL of supernatant from each well and transfer it to a new, clean 96-well plate.

-